Boc-Dap(Boc)-OH.DCHA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

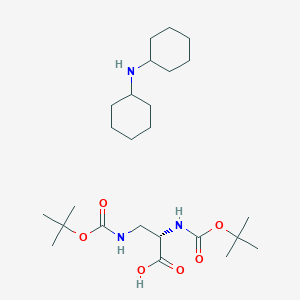

(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWKLGZKZRIVIE-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584987 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201472-68-6 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Dap(Boc)-OH.DCHA: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery

This guide provides an in-depth technical overview of Nα,Nβ-bis(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid dicyclohexylammonium salt, commonly known as Boc-Dap(Boc)-OH.DCHA. As a pivotal building block in synthetic chemistry, this pseudopeptidic precursor offers researchers and drug development professionals a versatile platform for constructing complex peptides and novel therapeutic agents. This document delineates its chemical architecture, physicochemical characteristics, and proven applications, underpinned by established experimental insights and protocols.

Foundational Understanding: The Chemical Identity of this compound

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Both the alpha (α) and beta (β) amino groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group.[1] This dual protection strategy is crucial for its utility in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and allowing for selective deprotection and functionalization. The carboxylic acid is salified with dicyclohexylamine (DCHA), which enhances the compound's crystallinity and stability, facilitating easier handling and storage.[2]

The strategic placement of the two protected amino groups and a carboxylic acid moiety within a compact scaffold allows for diverse chemical manipulations. This versatility is instrumental in introducing unique structural motifs into peptides, thereby influencing their biological activity, stability, and pharmacokinetic profiles.[1][3]

Chemical Structure

The molecular architecture of this compound is fundamental to its reactivity and function in synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for its effective application in synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 201472-68-6 | [2][4][5][6] |

| Molecular Formula | C₂₅H₄₇N₃O₆ | [2][4][7] |

| Molecular Weight | 485.66 g/mol | [2][4] |

| IUPAC Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | [4][7] |

| Synonyms | Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid (dicyclohexylammonium) salt, Boc-3-(Boc-amino)-L-alanine (dicyclohexylammonium) salt | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | Store at -20°C, sealed in a dry environment | [4][6] |

Synthesis and Quality Control: Ensuring Purity and Performance

The synthesis of this compound typically involves a multi-step process commencing with L-2,3-diaminopropionic acid. The key steps are the protection of the two amino groups with a tert-butoxycarbonyl (Boc) source, followed by salt formation with dicyclohexylamine.

Generalized Synthetic Workflow

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Protection of Amino Groups: L-2,3-diaminopropionic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water. The pH is adjusted to be basic to facilitate the reaction. Boc anhydride (di-tert-butyl dicarbonate) is then added portion-wise while maintaining the basic pH. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[8]

-

Work-up and Isolation: Upon completion, the reaction mixture is acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude Nα,Nβ-bis(Boc)-L-2,3-diaminopropionic acid.

-

Salt Formation: The crude product is dissolved in a suitable solvent, and dicyclohexylamine is added. The mixture is stirred to facilitate the formation of the dicyclohexylammonium salt.

-

Purification: The resulting salt is purified by recrystallization from an appropriate solvent system to yield high-purity this compound.[8]

The purity of the final product is paramount for its successful application in peptide synthesis. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and assess the purity of the compound.

Applications in Peptide Synthesis and Drug Discovery

This compound is a versatile building block for the synthesis of peptides with modified backbones and functionalities. Its unique structure opens avenues for creating novel peptide-based therapeutics.

Incorporation into Peptide Chains

The primary application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS). The Boc protecting groups on both amino functions are stable to the basic conditions used for Fmoc removal, making it compatible with Fmoc-based SPPS strategies for the synthesis of complex peptides.

Experimental Protocol: Incorporation of Boc-Dap(Boc)-OH into a Peptide Sequence via SPPS

This protocol outlines the general steps for incorporating a Dap residue into a growing peptide chain on a solid support.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) that has the first amino acid of the desired peptide sequence already attached.

-

Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling of this compound:

-

Activate the this compound (typically 2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.

-

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result indicates a complete reaction.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Continuation of Synthesis: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc groups on the Dap residue) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Drug Discovery and Development

The incorporation of diaminopropionic acid residues into peptides can significantly enhance their therapeutic properties. The additional amino group can be leveraged in several ways:

-

Enhanced Bioactivity: The introduction of a positive charge at physiological pH can improve the interaction of peptides with their biological targets.[3]

-

Increased Stability: The modified backbone can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.[9]

-

Platform for Conjugation: The side-chain amino group serves as a convenient handle for the attachment of other molecules, such as imaging agents, cytotoxic drugs (in antibody-drug conjugates), or polymers like polyethylene glycol (PEG) to improve pharmacokinetic properties.[8][10]

-

Development of Novel Antibiotics and Enzyme Inhibitors: The unique structural features of Dap-containing peptides are being explored for the development of new classes of antimicrobial agents and enzyme inhibitors.[9][10]

The following diagram illustrates the central role of this compound in the workflow of developing modified peptides for therapeutic applications.

Caption: Role of this compound in drug discovery.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[11][12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term storage, -20°C is recommended.[4]

-

First-Aid Measures: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move the person into fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.[11]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex and modified peptides. Its dual-protected amino groups and stable salt form make it an ideal reagent for solid-phase peptide synthesis. The ability to introduce a functionalizable side-chain amino group into a peptide backbone provides a powerful tool for researchers and drug developers to enhance the therapeutic potential of peptide-based drug candidates. The protocols and information presented in this guide provide a solid foundation for the effective utilization of this compound in advancing peptide science and contributing to the discovery of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. alfachemic.com [alfachemic.com]

- 6. 201472-68-6|this compound|BLD Pharm [bldpharm.com]

- 7. Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Mal-Dap(Boc) DCHA | 2004724-16-5 [smolecule.com]

- 9. Boc-D-Dap(Z)-OH Dcha [myskinrecipes.com]

- 10. chemimpex.com [chemimpex.com]

- 11. echemi.com [echemi.com]

- 12. peptide.com [peptide.com]

Boc-Dap(Boc)-OH.DCHA synthesis and mechanism of action

An In-Depth Technical Guide to Nα,Nβ-bis(tert-butoxycarbonyl)-2,3-diaminopropionic Acid Dicyclohexylammonium Salt (Boc-Dap(Boc)-OH.DCHA)

Executive Summary

Nα,Nβ-bis(tert-butoxycarbonyl)-2,3-diaminopropionic acid dicyclohexylammonium salt, commonly abbreviated as this compound, is a cornerstone building block for researchers and scientists in peptide synthesis and pharmaceutical development. As a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), it provides a unique scaffold for introducing specific functionalities into peptide chains. The dual Boc protecting groups offer a robust strategy for managing the reactivity of the α- and β-amino groups, while the dicyclohexylammonium (DCHA) salt form significantly improves the compound's handling, stability, and purity. This guide provides a senior-level overview of its synthesis, mechanism of action within solid-phase peptide synthesis (SPPS), and its strategic applications in modern drug discovery.

Molecular Overview and Physicochemical Properties

This compound is a complex of three key components: the 2,3-diaminopropionic acid core, two tert-butoxycarbonyl (Boc) protecting groups, and a dicyclohexylammonium counter-ion.

-

2,3-Diaminopropionic Acid (Dap) Core : This non-canonical amino acid is isomeric to α,β-diaminopropionic acid and contains two primary amine functionalities, offering a site for branching, cyclization, or conjugation.[1] The stereochemistry at the α-carbon is critical, with both L-Dap and D-Dap derivatives being commercially available and utilized for specific structural and biological outcomes in the final peptide.[2]

-

Boc Protecting Groups : The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group fundamental to one of the primary strategies of peptide synthesis.[3] In this molecule, both the α-amino and β-amino groups are protected by Boc groups, preventing unwanted side reactions such as chain branching during the peptide coupling steps.[4] This dual protection is key to its utility.

-

Dicyclohexylamine (DCHA) Salt : DCHA is a strong organic base that reacts with the carboxylic acid of the Boc-Dap(Boc)-OH to form a stable, crystalline salt.[5] This circumvents the common issue of the free acid form being an oil or amorphous solid, which is difficult to purify, weigh accurately, and store.[6]

Data Presentation: Physicochemical Properties

The key properties of this compound are summarized below. Note that properties can vary slightly based on the specific stereoisomer (L or D).

| Property | Value | Reference(s) |

| CAS Number | 201472-68-6 (for the L-isomer salt) | [7] |

| Molecular Formula | C₂₅H₄₇N₃O₆ | [7][8] |

| Molecular Weight | 485.66 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | [2] |

| Storage Temperature | -20°C | [7] |

The Strategic Rationale for DCHA Salt Formation

The decision to produce and supply this amino acid derivative as a DCHA salt is a critical aspect of its practical utility, rooted in addressing the inherent challenges of the free acid form.

Causality Behind Salt Formation:

-

Enhanced Crystallinity : N-protected amino acids, particularly complex ones, are often isolated as viscous oils or amorphous solids.[6][9] This physical state makes purification by standard recrystallization techniques inefficient and challenging. The ionic interaction with DCHA induces crystallization, yielding a stable solid that can be purified to a high degree.[10]

-

Improved Handling and Stability : Crystalline solids are significantly easier to handle, weigh accurately, and transfer than oils.[6] This is paramount in peptide synthesis, where precise stoichiometry is required for high-yield outcomes. The salt form also enhances the shelf-life and stability of the compound by protecting the free carboxylic acid from potential degradation pathways.

-

Simplified Purification : The formation of the DCHA salt provides an excellent method for purification. Impurities from the synthesis that do not form salts with DCHA can be easily washed away during the isolation of the crystalline product.[9]

The formation of the salt is a simple acid-base reaction between the carboxylic acid of the protected Dap and the secondary amine of DCHA.

Caption: DCHA salt formation enhances stability and handling.

Synthesis and Purification Workflow

The synthesis of Boc-Dap(Boc)-OH typically begins with a commercially available, orthogonally protected aspartic acid derivative. A common and efficient method involves a Curtius rearrangement to convert the side-chain carboxylic acid into the β-amino group.[11][12]

Logical Synthesis Workflow:

-

Starting Material : The synthesis often starts from Nα-Boc-L-Aspartic acid β-benzyl ester (Boc-Asp-OBzl). The α-amino group is already protected with a Boc group, and the side-chain carboxyl is protected as a benzyl ester.

-

Side-Chain Activation : The side-chain benzyl ester is selectively deprotected (e.g., via hydrogenolysis) to reveal the free carboxylic acid.

-

Curtius Rearrangement : The free side-chain carboxyl group is activated and converted to an acyl azide. Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate.

-

Amine Formation : The isocyanate is then trapped with a suitable nucleophile, such as tert-butanol, to form a Boc-protected β-amino group. This step establishes the diaminopropionic acid backbone with both amino groups now protected by Boc groups.

-

Carboxyl Deprotection : If the α-carboxyl group was protected (e.g., as a methyl or ethyl ester) during the rearrangement, it is now deprotected to yield the free acid, Boc-Dap(Boc)-OH.

-

DCHA Salt Formation & Purification : The crude free acid is dissolved in a suitable organic solvent (e.g., ethyl acetate), and a stoichiometric amount of dicyclohexylamine is added. The this compound salt precipitates as a crystalline solid, which is then collected by filtration and washed to achieve high purity.

Caption: General synthesis pathway for this compound.

Mechanism of Action in Peptide Synthesis

The "mechanism of action" of this compound refers to its role and chemical transformations within the context of Boc-based Solid-Phase Peptide Synthesis (SPPS). The entire process is a cyclical workflow designed to build a peptide sequence one amino acid at a time on an insoluble resin support.[13]

The core principle of Boc-SPPS relies on graduated acid lability. The Nα-Boc protecting group is temporary and designed to be removed by moderate acid (e.g., trifluoroacetic acid, TFA), while side-chain protecting groups (often benzyl-based) are semi-permanent and require a much stronger acid (e.g., hydrofluoric acid, HF) for removal at the end of the synthesis.[14][15][16]

Boc-SPPS Cycle for Incorporating Boc-Dap(Boc)-OH:

-

Deprotection : The N-terminal Boc group of the growing peptide chain attached to the resin is removed with a solution of TFA in dichloromethane (DCM).[3] This exposes a free amino group as an ammonium trifluoroacetate salt.

-

Neutralization : The resin is washed, and the ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA) to generate the free, nucleophilic amine.[13][15]

-

Activation & Coupling : In a separate vessel, the free acid form of Boc-Dap(Boc)-OH (liberated from its DCHA salt, see Protocol 1) is activated. This is done by converting the carboxylic acid into a more reactive species using coupling reagents like HBTU. The activated amino acid is then added to the resin, where it couples with the free N-terminal amine of the peptide chain to form a new peptide bond.

-

Washing : The resin is thoroughly washed to remove excess reagents and byproducts, leaving the elongated peptide chain ready for the next cycle.

This cycle is repeated for each amino acid in the desired sequence. Because both amino groups of the Dap residue are protected with acid-labile Boc groups, they are both cleaved during the final cleavage from the resin with strong acid (e.g., HF), yielding a peptide with a free diaminopropionyl residue.

Caption: Boc-SPPS workflow for incorporating Boc-Dap(Boc)-OH.

Experimental Protocols

Trustworthy protocols are self-validating systems. The following methodologies include monitoring steps to ensure reaction completion, a hallmark of robust synthetic chemistry.

Protocol 1: Liberation of the Free Acid from this compound

Causality : Before use in peptide coupling, the DCHA must be removed to unmask the free carboxylic acid required for activation. This is achieved by an acid wash that protonates the DCHA, making it water-soluble, while the Boc-protected amino acid remains in the organic phase.[9]

-

Materials :

-

This compound

-

Ethyl acetate (EtOAc)

-

10% aqueous phosphoric acid (H₃PO₄) or 1M sulfuric acid (H₂SO₄)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

-

Procedure :

-

Suspend 1 part by weight of this compound in 5-10 volume parts of ethyl acetate in a separatory funnel.

-

Add 10% phosphoric acid solution while stirring or shaking until the solid DCHA salt is completely dissolved and two clear liquid phases are visible.

-

Check the aqueous (lower) phase with pH paper; it should be pH 2-3.

-

Separate the lower aqueous phase.

-

Wash the organic phase once more with a small volume of 10% phosphoric acid, followed by three washes with deionized water. The pH of the final aqueous wash should be ≥4.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent in vacuo to obtain the free acid, Boc-Dap(Boc)-OH, typically as a foam or oil. The product should be used promptly or stored under inert gas at low temperature.

-

Protocol 2: Incorporation of Boc-Dap(Boc)-OH in Manual Boc-SPPS

Causality : This protocol details a standard coupling cycle. The use of excess reagents drives the reaction to completion, which is critical for preventing the formation of deletion sequences in the final peptide. The Kaiser test provides a qualitative, colorimetric validation of coupling completion.[17][18]

-

Materials :

-

Peptide-resin with a free N-terminal amine (post-deprotection and neutralization)

-

Boc-Dap(Boc)-OH (free acid from Protocol 1)

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Ninhydrin test kit (Kaiser test)

-

-

Procedure :

-

Resin Preparation : Ensure the peptide-resin (e.g., 0.1 mmol scale) has been successfully deprotected and neutralized, presenting a free primary amine.

-

Amino Acid Activation : In a separate vessel, dissolve Boc-Dap(Boc)-OH (3-4 equivalents relative to resin loading, e.g., 0.4 mmol) and HBTU (2.9 equivalents, e.g., 0.29 mmol) in DMF.

-

Add DIEA (6 equivalents, e.g., 0.6 mmol) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

-

Coupling : Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring : Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test.[19]

-

Negative Result (Yellow/Clear Beads) : Indicates complete coupling. Proceed to the washing step.

-

Positive Result (Blue/Purple Beads) : Indicates incomplete coupling. The coupling step should be repeated with a fresh solution of activated amino acid ("double coupling").[19]

-

-

Washing : Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x). The resin is now ready for the deprotection step of the next cycle.

-

Applications in Drug Discovery and Advanced Peptide Science

The incorporation of Dap, an unnatural amino acid, is a strategic choice to imbue peptides with novel properties that are often inaccessible with the 20 proteinogenic amino acids.[20][21]

-

Introduction of a Controlled Positive Charge : The β-amino group provides a primary amine that is protonated at physiological pH. Unlike lysine, the charge is closer to the peptide backbone, which can uniquely influence interactions with biological targets like nucleic acids or cell membranes.[11][22]

-

Site for Orthogonal Chemistry : Boc-Dap(Boc)-OH serves as a precursor to derivatives with orthogonal protecting groups (e.g., Boc-Dap(Fmoc)-OH). This allows for the selective deprotection of the β-amino group while the peptide remains on the resin, creating a specific handle for:

-

Peptide Cyclization : Forming a lactam bridge with a C-terminal carboxyl or an acidic side chain (Asp/Glu) to create cyclic peptides with enhanced stability and constrained conformations.[18]

-

Branched Peptides : Using the β-amino group as an anchor point to synthesize a second peptide chain, creating branched or dendrimeric structures.[18]

-

Bioconjugation : Attaching molecules such as fluorophores, imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polyethylene glycol (PEG) to improve pharmacokinetic properties.[4][23][24]

-

-

Modulation of Biological Activity : Replacing canonical amino acids like lysine with Dap can alter a peptide's secondary structure, proteolytic stability, and biological activity.[25][26][27] This is a key strategy in peptidomimetic design to enhance drug-like properties.[20] For example, it has been used to modulate the activity of antimicrobial peptides and NMDA receptor agonists.[27][28]

Conclusion

This compound is more than a mere reagent; it is a sophisticated chemical tool that provides peptide chemists with a reliable and versatile building block. Its design—from the dual acid-labile protecting groups to the strategically chosen DCHA salt form—reflects a deep understanding of the practical challenges of peptide synthesis. The ability to introduce the unique Dap scaffold into peptides opens up vast possibilities for creating next-generation therapeutics, diagnostics, and research probes with enhanced stability, novel structural motifs, and tailored biological functions. Mastery of its application, starting from the liberation of the free acid to its controlled incorporation into a growing peptide chain, is an essential skill for professionals in the field of drug development and peptide science.

References

- 1. L-2,3-Diaminopropionic acid | 4033-39-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. benchchem.com [benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. chemimpex.com [chemimpex.com]

- 24. chemimpex.com [chemimpex.com]

- 25. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biosynth.com [biosynth.com]

- 27. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]

- 28. medchemexpress.com [medchemexpress.com]

Boc-Dap(Boc)-OH.DCHA solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of Nα,Nβ-Bis-Boc-L-diaminopropionic Acid Dicyclohexylammonium Salt

Abstract

Nα,Nβ-Bis-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt, commonly referred to as Boc-Dap(Boc)-OH.DCHA, is a pivotal building block in modern peptide synthesis and medicinal chemistry.[1][2] Its structure, featuring two acid-labile tert-butyloxycarbonyl (Boc) protecting groups, allows for the strategic introduction of a di-functionalized amino acid residue into complex peptide sequences.[1] This guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the physicochemical rationale for its dicyclohexylammonium (DCHA) salt form, present its solubility profile in common laboratory solvents, and detail its stability under various conditions. This document includes validated experimental protocols for determining solubility and monitoring stability, ensuring that research and development teams can optimize the handling, storage, and application of this critical reagent.

Introduction: The Rationale for a DCHA Salt

In peptide synthesis, the consistent performance of protected amino acid derivatives is paramount. The parent free acid, Nα,Nβ-Bis-Boc-L-2,3-diaminopropionic acid, while structurally valuable, can present challenges in handling and storage due to its amorphous nature and potential for hygroscopicity. The formation of a dicyclohexylammonium (DCHA) salt is a deliberate and common strategy in synthetic chemistry to improve the physicochemical properties of the reagent.[1][3][4]

The primary motivations for using the DCHA salt form are:

-

Enhanced Stability: The salt is typically a crystalline, free-flowing solid that is less susceptible to degradation during long-term storage compared to the free acid.[3]

-

Improved Solubility & Handling: The DCHA salt form often enhances solubility in the organic solvents crucial for peptide synthesis and improves handling characteristics, making it easier to weigh and dispense accurately.[1][3][4]

This guide will explore these properties in detail, providing the technical understanding required for its effective use in demanding synthetic applications.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is the foundation for its successful application.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | [2][5] |

| Synonyms | Boc-L-Dap(Boc)-OH·DCHA, N-α,N-β-di-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt | [1][6] |

| CAS Number | 201472-68-6 | [1][5][6][7] |

| Molecular Formula | C₂₅H₄₇N₃O₆ | [5][6][8] |

| Molecular Weight | 485.66 g/mol | [5] |

| Appearance | White to off-white powder | [1][3] |

| Recommended Storage | 0–8 °C or -20°C, store desiccated | [1][3][4][5] |

Solubility Profile

The solubility of protected amino acids is a critical parameter that directly impacts their utility in both solid-phase and solution-phase peptide synthesis.[9] Poor solubility can lead to incomplete coupling reactions, lower yields, and challenging purifications. Boc-protected amino acids are generally sparingly soluble in aqueous solutions but exhibit good solubility in polar aprotic organic solvents commonly used in synthesis.[9][10]

Qualitative Solubility

Experimental observations indicate the following qualitative solubility profile for this compound. The DCHA salt form contributes significantly to its solubility in alcohols like methanol.

| Solvent | Category | Rationale & Application Notes |

| Dimethylformamide (DMF) | Soluble | Standard solvent for solid-phase peptide synthesis (SPPS). High solubility is expected and essential for efficient coupling reactions.[10][11] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF in SPPS, known for its strong solubilizing power for protected peptides.[11] |

| Dichloromethane (DCM) | Soluble | Commonly used for swelling resins and in some coupling and deprotection steps. Good solubility is advantageous.[10] |

| Methanol (MeOH) | Soluble | Often used for analytical purposes (e.g., HPLC, MS) and in some purification protocols. The optical rotation is measured in MeOH, confirming solubility.[1][4] |

| Tetrahydrofuran (THF) | Moderately Soluble | Used in various organic transformations; solubility should be sufficient for most applications. |

| Water | Sparingly Soluble | As with most Boc-protected amino acids, solubility in pure water is low.[9] This is advantageous for product precipitation during workup procedures. |

| Acetonitrile (ACN) | Moderately Soluble | A common mobile phase component in reverse-phase HPLC. |

| Diethyl Ether | Insoluble | Often used as an anti-solvent to precipitate protected amino acids and peptides from reaction mixtures. |

Experimental Protocol: Determination of Solubility

This protocol provides a self-validating system for determining the equilibrium solubility of this compound in a given solvent. The use of HPLC allows for precise quantification.

Objective: To determine the solubility (in mg/mL) of this compound at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DCM)

-

Vials with magnetic stir bars

-

Thermostatically controlled shaker/stir plate

-

Analytical balance

-

HPLC system with a UV detector (e.g., 210-220 nm)

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 200 mg in 2.0 mL). An excess of solid must remain to ensure saturation.

-

Seal the vial and place it on the shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Sample Preparation for HPLC:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove all particulate matter. This step is critical to avoid artificially high results.

-

Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.

-

-

HPLC Analysis & Quantification:

-

Prepare a multi-point calibration curve using accurately weighed standards of this compound.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility.

-

-

Validation:

-

Repeat the measurement at a later time point (e.g., 48 hours) to confirm that the solubility value is stable and equilibrium was indeed reached.

-

Caption: Workflow for Determining Equilibrium Solubility.

Stability Profile

The stability of this compound is governed primarily by the acid-lability of the Boc protecting groups. The DCHA salt itself is stable but will dissociate in solution.

Chemical Stability & Degradation Pathways

-

pH Sensitivity: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid.[12][] Under acidic conditions (pH < 4), such as exposure to trifluoroacetic acid (TFA) or HCl, the protecting group is rapidly cleaved.[14][15] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[14][16] The resulting carbamic acid readily decarboxylates to yield the free amine.[14]

-

Base & Nucleophile Stability: The Boc group is robust and stable under neutral, basic, and nucleophilic conditions, which is a cornerstone of its use in orthogonal protection strategies (e.g., with the base-labile Fmoc group).[12][][16]

-

Thermal Stability: As a solid, the compound is stable when stored at recommended refrigerated temperatures (0-8°C).[1][4] In the absence of acid, the Boc group is thermally stable at moderate temperatures (e.g., 37°C) for extended periods, making it suitable for reactions that require mild heating.[17] However, for long-term storage, refrigeration is mandatory to ensure maximum shelf-life.

-

Solution Stability: Once dissolved, the stability of this compound is highly dependent on the solvent's purity. Trace acidic impurities in solvents like DCM or DMF can cause slow degradation over time, leading to a gradual loss of the Boc groups. Therefore, it is best practice to use fresh, high-purity solvents and to prepare solutions immediately before use.[5] Long-term storage of solutions, even at low temperatures, is not recommended.[5]

Caption: Primary Degradation Pathway via Acid-Catalyzed Deprotection.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol allows for the quantitative assessment of the stability of this compound in a specific solvent over time.

Objective: To monitor the degradation of this compound in solution under defined storage conditions.

Materials:

-

Accurately prepared stock solution of this compound in the solvent of interest (e.g., 1 mg/mL in DMF).

-

HPLC system with UV detector and a suitable C18 column.

-

Thermostatically controlled environment (e.g., benchtop at 25°C, refrigerator at 4°C).

-

Autosampler vials.

Methodology:

-

Initiation (T=0):

-

Prepare the stock solution using high-purity, anhydrous solvent.

-

Immediately transfer an aliquot to an HPLC vial and inject it to obtain the initial purity profile. This serves as the T=0 reference point. The main peak area is considered 100% at this point.

-

-

Time-Course Incubation:

-

Store the remaining stock solution under the desired test condition (e.g., sealed, protected from light, at 25°C).

-

At predetermined time points (e.g., T=4, 8, 24, 48, 72 hours), withdraw an aliquot from the stock solution.

-

-

HPLC Analysis:

-

Inject the aliquot for each time point onto the HPLC system using the same method as the T=0 sample.

-

Monitor the chromatogram for:

-

A decrease in the peak area of the parent compound.

-

The appearance of new peaks corresponding to degradation products (e.g., mono-Boc-Dap or fully deprotected Dap).

-

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample ((Area_Tx / Area_T0) * 100).

-

Plot the percentage of intact compound versus time to generate a stability curve.

-

Identify and, if possible, characterize any major degradation products using mass spectrometry (LC-MS).

-

Summary and Recommendations for Best Practices

-

Solvent Selection: For synthetic coupling reactions, use high-purity, anhydrous DMF or NMP to ensure complete dissolution and optimal reaction kinetics.

-

Storage: Store the solid reagent tightly sealed in a desiccator at the recommended refrigerated temperature (0-8°C or -20°C) to maximize its shelf life.

-

Solution Preparation: Always prepare solutions of this compound immediately prior to use. Avoid preparing large stock solutions for long-term storage, as solvent impurities can lead to gradual degradation.

-

Chemical Compatibility: Strictly avoid contact with acidic agents (TFA, HCl, acidic resins, etc.) unless Boc deprotection is the intended outcome. Ensure all glassware and reagents used in subsequent steps are free from acidic residue.

-

Monitoring: For critical, multi-step syntheses, it is prudent to verify the purity of the reagent by HPLC or TLC before use, especially if it has been stored for an extended period.

By adhering to these guidelines, grounded in the physicochemical principles outlined in this guide, researchers and drug development professionals can ensure the reliable and consistent performance of this compound in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. apexbt.com [apexbt.com]

- 6. BOC-DAP(BOC)-OH DCHA | 201472-68-6 [amp.chemicalbook.com]

- 7. BOC-DAP(BOC)-OH DCHA | 201472-68-6 [chemicalbook.com]

- 8. Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Nα,Nβ-bis(tert-butoxycarbonyl)-L-2,3-diaminopropionic Acid Dicyclohexylammonium Salt (Boc-Dap(Boc)-OH·DCHA)

This in-depth technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize Boc-L-Dap(Boc)-OH·DCHA, a pivotal building block in modern peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field who require a robust understanding of how to verify the identity, purity, and structural integrity of this critical reagent.

Introduction: The Strategic Importance of Boc-Dap(Boc)-OH·DCHA

Nα,Nβ-bis(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid (Boc-Dap(Boc)-OH) is a non-canonical amino acid derivative prized for its utility in creating complex peptide architectures. The dual Boc-protection scheme allows for strategic, selective deprotection, enabling the synthesis of branched, cyclic, or otherwise modified peptides with high precision[1][2]. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability, crystallinity, and handling properties, making it an ideal choice for laboratory and manufacturing settings.

Given its role as a foundational component in peptide synthesis, rigorous spectroscopic verification is not merely a quality control step but a prerequisite for the success of multi-step synthetic campaigns. This guide elucidates the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind the expected data.

Molecular Structure and Key Functional Groups

A thorough analysis begins with a clear understanding of the molecular components that will generate spectroscopic signals.

Caption: Key functional moieties of Boc-Dap(Boc)-OH·DCHA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For Boc-Dap(Boc)-OH·DCHA, both ¹H and ¹³C NMR are essential to confirm the integrity of the amino acid backbone, the presence of both Boc protecting groups, and the DCHA counter-ion.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts (in ppm, typically referenced to TMS in a solvent like CDCl₃ or DMSO-d₆) are dictated by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Boc-Dap(Boc)-OH·DCHA in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve the salt and to resolve exchangeable protons (NH, OH).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Expected ¹H NMR Data and Interpretation

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Causality and Expert Insights |

| Boc CH₃ (x2) | 1.35 - 1.45 | Singlet (s) | 18H | Two magnetically equivalent Boc groups result in a large, sharp singlet. This is the most prominent and unmistakable feature of the spectrum, confirming the dual protection. |

| DCHA CH₂ | 1.00 - 2.00 | Multiplets (m) | 20H | The ten CH₂ groups of the two cyclohexyl rings produce a complex series of overlapping multiplets in the aliphatic region. |

| DCHA CH-N | ~2.9 - 3.2 | Multiplet (m) | 2H | These methine protons are adjacent to the nitrogen, causing a downfield shift relative to the other ring protons. |

| Dap Cβ-H₂ | ~3.2 - 3.6 | Multiplet (m) | 2H | These diastereotopic protons are adjacent to the Cα chiral center and the Nβ, leading to a complex splitting pattern. |

| Dap Cα-H | ~4.0 - 4.3 | Multiplet (m) | 1H | This proton is deshielded by the adjacent Nα and the carboxylate group. Its coupling to the Cβ protons provides key connectivity information. |

| Nα-H / Nβ-H | 6.5 - 7.5 | Broad (br) | 2H | These are amide protons. Their chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. In DMSO-d₆, they are typically observed as distinct, sometimes broad, signals. |

| DCHA N⁺H₂ | 8.0 - 9.0 | Very Broad (br) | 2H | The ammonium protons of the DCHA salt are acidic and exchangeable, resulting in a very broad signal that can sometimes be difficult to distinguish from the baseline. |

| Carboxylate | Not observed | - | - | The carboxylate proton is absent due to the formation of the ammonium salt. |

¹³C NMR Spectroscopy: Carbon Skeleton Verification

The ¹³C NMR spectrum confirms the carbon framework of the entire salt complex.

Expected ¹³C NMR Data and Interpretation

| Assignment | Expected Chemical Shift (ppm) | Causality and Expert Insights |

| Boc CH₃ (x2) | ~28.5 | The eighteen methyl carbons of the two Boc groups give rise to a strong, single resonance. |

| DCHA C4 | ~25.0 | The C4 carbons of the cyclohexyl rings. |

| DCHA C3, C5 | ~25.5 | The C3 and C5 carbons of the cyclohexyl rings. |

| DCHA C2, C6 | ~31.5 | The C2 and C6 carbons of the cyclohexyl rings. |

| Dap Cβ | ~45.0 | The methylene carbon attached to the Nβ-Boc group. |

| DCHA C1 | ~52.0 | The methine carbon directly attached to the nitrogen atom. |

| Dap Cα | ~55.0 | The chiral alpha-carbon, shifted downfield by the Nα and carboxylate groups. |

| Boc C(CH₃)₃ (x2) | ~78.0 - 80.0 | The quaternary carbons of the two Boc groups are highly characteristic and confirm their presence. |

| Boc C=O (x2) | ~156.0 | The carbonyl carbons of the two urethane linkages. |

| Dap C=O | ~173.0 - 175.0 | The carboxylate carbon, typically found in this downfield region for amino acid salts. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The dicyclohexylammonium salt formation is a self-validating system within the IR spectrum: the characteristic carboxylic acid O-H stretch disappears, and ammonium N-H stretches appear.

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans.

-

Processing: Perform an ATR correction and baseline correction.

Caption: Workflow for FTIR-ATR analysis.

Expected IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance and Interpretation |

| 3300 - 3200 | N-H Stretch | Amide (Boc) | Confirms the presence of the N-H bonds in the Boc-protecting groups. |

| 3100 - 2800 | N⁺-H Stretch | Ammonium (DCHA) | Broad absorptions indicative of the ammonium salt. The absence of a very broad O-H stretch above 3000 cm⁻¹ confirms salt formation. |

| 2980, 2855 | C-H Stretch | Aliphatic (Boc, DCHA) | Strong bands confirming the abundant C-H bonds in the tert-butyl and cyclohexyl groups. |

| ~1700 | C=O Stretch | Urethane (Boc) | A strong, sharp band characteristic of the carbonyl in the Boc protecting groups. |

| ~1630 | N-H Bend | Amide (Boc) | The "Amide II" band, further evidence of the protected amino groups. |

| 1600 - 1550 | C=O Stretch | Carboxylate (COO⁻) | The asymmetric stretch of the carboxylate anion. This peak, along with the symmetric stretch, is definitive proof of salt formation. |

| 1410 - 1390 | C=O Stretch | Carboxylate (COO⁻) | The symmetric stretch of the carboxylate anion. |

| 1390, 1365 | C-H Bend | tert-butyl | Characteristic bending vibrations for the gem-dimethyl groups of the Boc moiety. |

Mass Spectrometry (MS): Molecular Weight and Purity Verification

Mass spectrometry provides the molecular weight of the constituent ions, offering definitive confirmation of the compound's identity and an assessment of its purity. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Expected ESI-MS Data

The analysis will be performed in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): The dicyclohexylamine cation is expected to be observed.

-

[DCHA+H]⁺: Calculated m/z = 182.19. This confirms the presence of the counter-ion.

-

-

Negative Ion Mode ([M-H]⁻): The deprotonated Boc-Dap(Boc)-OH anion is expected.

-

[Boc-Dap(Boc)-O]⁻: Calculated m/z = 303.15. This confirms the molecular weight of the protected amino acid component.

-

Observing these two distinct ions provides a cross-validation of the complete salt structure. Adducts, such as the sodium adduct of the deprotonated amino acid [M-H+Na]⁻ at m/z 325.13, may also be present in low abundance. The absence of significant unexpected ions is a strong indicator of high purity.

Conclusion: A Triad of Spectroscopic Validation

The comprehensive characterization of Boc-Dap(Boc)-OH·DCHA relies on the synergistic interpretation of NMR, IR, and MS data. NMR provides the definitive structural map, IR confirms the presence and state of key functional groups with an emphasis on salt formation, and MS validates the molecular weights of the constituent ions. Together, these techniques form a robust, self-validating system that ensures the quality and identity of this essential synthetic building block, thereby safeguarding the integrity of subsequent research and development efforts.

References

An In-depth Technical Guide to the Role of Dicyclohexylamine (DCHA) Salts in Enhancing Amino Acid Stability

Abstract

In the realms of peptide synthesis, pharmaceutical formulation, and drug development, the chemical and physical stability of amino acid precursors is paramount. Many N-protected amino acids, critical building blocks for therapeutic peptides and other complex molecules, exhibit inherent instability in their free acid form. This can manifest as degradation, racemization, or poor handling characteristics, such as being oils or amorphous solids. A widely adopted and field-proven strategy to mitigate these challenges is the conversion of the amino acid derivative into its dicyclohexylammonium (DCHA) salt. This technical guide provides a comprehensive examination of the multifaceted role of DCHA in amino acid stabilization. We will explore the fundamental principles of amino acid degradation, the physicochemical mechanisms by which DCHA salt formation confers stability, and the practical applications and protocols relevant to researchers, scientists, and drug development professionals.

The Challenge: Inherent Instability of Amino Acid Derivatives

Amino acids and their N-protected derivatives are susceptible to various degradation pathways that can compromise their purity, activity, and suitability for synthesis or formulation.[1] Understanding these pathways is crucial to appreciating the need for effective stabilization strategies.

Primary Degradation Pathways

The principal routes of amino acid degradation include:

-

Deamination and Decarboxylation: These are two of the most common degradation reactions, involving the loss of the amino group (as ammonia) or the carboxyl group (as carbon dioxide), respectively.[1] These reactions can be initiated by heat, pH changes, or enzymatic activity, leading to the formation of undesired impurities.

-

Side-Chain Oxidation: The side chains of certain amino acids are particularly vulnerable to oxidation. For instance, methionine can be oxidized to methionine sulfoxide and further to methionine sulfone, while cysteine can form disulfide bridges.[2] Aromatic residues like tyrosine are also targets for oxidative modification.[3]

-

Racemization: For chiral amino acids, the conversion of a pure L- or D-enantiomer into a racemic mixture is a significant stability concern. This process, which can be catalyzed by base or heat, is particularly problematic in peptide synthesis where stereochemical integrity is essential for biological activity.[4][5] The mechanism often involves the abstraction of the α-proton, which is facilitated when the carboxyl group is activated for coupling.[4]

-

Cyclization: N-terminal glutamine can cyclize to form pyroglutamate, and aspartic acid residues can form aspartimide intermediates, especially during peptide synthesis.[5] These side reactions lead to the formation of impurities that are often difficult to separate from the desired product.

These instabilities are not merely theoretical; they present tangible challenges in the laboratory, affecting shelf-life, reproducibility of experiments, and the overall purity of synthesized peptides and active pharmaceutical ingredients (APIs).

Dicyclohexylamine (DCHA): A Strategic Counterion for Stabilization

To counteract these degradation pathways, N-protected amino acids are frequently converted into their dicyclohexylammonium (DCHA) salts.[1] Dicyclohexylamine is a secondary amine that acts as an organic base, readily forming a salt with the free carboxylic acid group of the amino acid derivative.[3]

The formation of a DCHA salt transforms the amino acid derivative from a free acid, which may be an unstable oil or an amorphous solid, into a stable, crystalline solid.[1] This conversion is a cornerstone of stabilization for several key reasons.

Diagram: DCHA Salt Formation

Caption: Proton transfer from the amino acid's carboxylic acid to the basic DCHA forms a stable ionic salt.

Mechanisms of Stabilization via DCHA Salt Formation

The stabilizing effect of DCHA is not due to a single factor but is rather a synergistic combination of several physicochemical principles. The conversion from a free acid to a DCHA salt fundamentally alters the solid-state properties of the amino acid derivative.

Enhanced Crystallinity and Solid-State Stability

Many N-protected amino acids in their free acid form are oils or amorphous solids, which lack a defined, long-range molecular order. This amorphous state is thermodynamically less stable and more prone to chemical degradation and physical changes.

The formation of a DCHA salt facilitates crystallization.[1] The key advantages of a crystalline solid include:

-

Higher Melting Point: Crystalline salts generally have higher and sharper melting points compared to their amorphous free acid counterparts, indicating greater thermal stability.

-

Reduced Molecular Mobility: In a crystal lattice, molecules are held in fixed positions, significantly reducing their mobility. This immobility hinders bimolecular degradation reactions and conformational changes that can precede degradation.

-

Lower Hygroscopicity: Crystalline solids tend to be less hygroscopic than amorphous forms. By reducing water absorption, DCHA salt formation minimizes degradation pathways that are hydrolysis-dependent or accelerated by the presence of moisture.

The Role of Steric Hindrance and Crystal Packing

The dicyclohexylamine cation is sterically bulky due to its two cyclohexane rings.[3][] This bulkiness plays a direct role in stabilization:

-

Steric Shielding: The large DCHA counterion can sterically hinder the approach of reactants, such as water or oxygen, to the labile parts of the amino acid molecule, thereby slowing degradation. In the context of racemization, this steric bulk can impede the access of a base to the α-proton.[4]

-

Efficient Crystal Packing: The rigid chair conformations of the cyclohexyl rings contribute to a more stable and efficiently packed crystal lattice.[3] This is enhanced by van der Waals interactions between the cyclohexyl rings of adjacent DCHA molecules, which further strengthens the crystal structure.[3] A well-packed, stable crystal lattice requires more energy to disrupt, translating to greater overall stability.

The combination of strong ionic interactions between the carboxylate anion and the dicyclohexylammonium cation, along with the efficient packing driven by the bulky, hydrophobic rings, results in a highly stable solid form.[3]

Table 1: Physicochemical Properties and Stability Implications

| Property | N-Protected Amino Acid (Free Acid) | N-Protected Amino Acid (DCHA Salt) | Stability Implication of DCHA Salt |

| Physical State | Often an oil or amorphous solid | Crystalline solid | Defined structure, easier handling, improved purity.[1] |

| Molecular Mobility | High (especially in amorphous/oil state) | Low (molecules fixed in a lattice) | Reduced rates of degradation and side reactions. |

| Thermal Stability | Generally lower | Higher melting point | Increased resistance to heat-induced degradation.[3] |

| Hygroscopicity | Often higher, especially if amorphous | Generally lower | Reduced water uptake, minimizing hydrolysis and other moisture-mediated degradation. |

| Handling | Can be difficult (viscous oil, static solid) | Free-flowing crystalline powder | Simplified weighing, dissolution, and storage.[7] |

Practical Applications in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the use of N-protected amino acids as DCHA salts is a standard and highly effective practice.

Storage and Handling

Amino acid derivatives are often purchased and stored as DCHA salts to ensure long-term stability and shelf-life.[7] Their crystalline nature makes them easy to handle, weigh accurately, and dissolve, contributing to a more efficient and reproducible laboratory workflow.[7]

Liberation of the Free Acid for Coupling

Before an amino acid DCHA salt can be used in a peptide coupling reaction, the free carboxylic acid must be regenerated. This is a straightforward acid-base extraction procedure. The DCHA salt is dissolved in an organic solvent and washed with a weak aqueous acid to protonate the carboxylate and extract the dicyclohexylamine into the aqueous phase.

Experimental Protocol: Regeneration of Free Acid from DCHA Salt [1]

-

Dissolution: Suspend 1 part of the N-protected amino acid DCHA salt in 5–10 volumes of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Acidification: Add 10% aqueous phosphoric acid or potassium bisulfate (KHSO₄) solution while stirring. Continue adding until the solid DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower, aqueous phase should be approximately 2-3. Note: Hydrochloric acid should be avoided as it can form a poorly soluble dicyclohexylammonium chloride salt.

-

Extraction: Separate the aqueous phase. Wash the organic phase once more with the aqueous acid solution, followed by three washes with water until the pH of the aqueous wash is ≥4.

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filtration and Evaporation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the free N-protected amino acid, which is often an oil or foam.

This regenerated free acid is then used immediately in the subsequent peptide coupling step.

Diagram: Workflow for Using DCHA Salts in SPPS

Caption: General workflow for the use of an amino acid DCHA salt in solid-phase peptide synthesis.

Conclusion

The use of dicyclohexylamine to form stable, crystalline salts of N-protected amino acids is a technically sound and indispensable strategy in modern chemistry, particularly in the fields of peptide synthesis and drug development. The stability enhancement is not a singular effect but a result of a combination of physicochemical advantages conferred by the DCHA counterion. These include the formation of a stable crystal lattice, reduced molecular mobility, lower hygroscopicity, and steric shielding provided by the bulky cyclohexyl groups.[3] By converting otherwise unstable or difficult-to-handle free acids into manageable crystalline solids, DCHA salts improve the shelf-life, purity, and reproducibility of critical synthetic building blocks. This in-depth understanding of the role of DCHA allows researchers and drug development professionals to make informed decisions in experimental design, ensuring the integrity and quality of their final products.

References

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate | 221352-64-3 [smolecule.com]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nα,Nβ-Di-Boc-L-α,β-diaminopropionic acid dicyclohexylamine salt (Boc-Dap(Boc)-OH.DCHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide chemistry, the design and synthesis of novel peptides with enhanced stability, specific conformations, or unique functionalities are paramount for advancing therapeutic and research frontiers. Non-proteinogenic amino acids serve as critical building blocks in this endeavor, and among them, L-α,β-diaminopropionic acid (Dap) offers a versatile scaffold for chemical modification. This guide provides a comprehensive technical overview of Nα,Nβ-Di-Boc-L-α,β-diaminopropionic acid dicyclohexylamine salt, a key derivative of Dap, focusing on its synthesis, properties, and applications in modern peptide science.

Core Compound Identification and Properties

The subject of this guide is the doubly protected L-diaminopropionic acid derivative, complexed with dicyclohexylamine (DCHA) to form a stable, crystalline salt. This form enhances shelf-life and improves handling characteristics for weighing and dissolution in organic solvents commonly used in peptide synthesis.

| Property | Value | Citation(s) |

| Chemical Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | [1] |

| Common Synonyms | Boc-Dap(Boc)-OH·DCHA, Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid (dicyclohexylammonium) salt | [2][3] |

| CAS Number | 201472-68-6 | [1][2][3][4][5][6] |

| Molecular Formula | C25H47N3O6 | [1][2][3][4] |

| Molecular Weight | 485.66 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder | [5] |

| Storage Temperature | 0 – 8 °C, Sealed in dry conditions | [2][4][5] |

Strategic Importance in Peptide Synthesis

The utility of Boc-Dap(Boc)-OH stems from the orthogonal nature of its protecting groups in the context of peptide synthesis. The tert-butyloxycarbonyl (Boc) groups are acid-labile, meaning they can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This strategic protection allows for the stable incorporation of the Dap residue into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The presence of two Boc groups ensures that both the alpha (Nα) and beta (Nβ) amino groups are shielded from unwanted side reactions during coupling steps. The dicyclohexylamine salt form improves the compound's solubility and handling, making it a preferred reagent for researchers.[5][7]

Synthesis of the Core Moiety: Nα,Nβ-Di-Boc-L-α,β-diaminopropionic acid

A robust and efficient synthesis of the di-Boc protected diaminopropionic acid core is crucial for its availability. While multiple routes exist, a common and logical pathway begins with a readily available chiral starting material, such as L-aspartic acid or L-asparagine. A particularly elegant approach involves a Curtius rearrangement, which transforms a carboxylic acid derivative into an amine with the loss of one carbon atom.

The following is a representative, field-proven synthetic workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]

- 6. Chemical synthesis of N beta-oxalyl-L-alpha, beta-diaminopropionic acid and optical specificity in its neurotoxic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Applications of Non-Proteinogenic Amino Acids in Research

Abstract

Non-proteinogenic amino acids (npAAs), a vast class of amino acids beyond the 20 canonical protein-building blocks, are revolutionizing molecular science.[1][2][3] Their unique stereochemistry, side-chain functionalities, and backbone structures provide an unparalleled toolkit for scientists and drug developers. This guide delves into the core applications of npAAs, offering a technical and practical overview for researchers. We will explore their transformative impact on peptide and protein engineering, drug discovery, and their use as sophisticated molecular probes. This document provides not only the theoretical underpinnings but also actionable experimental protocols and insights into the causality behind methodological choices, empowering researchers to harness the full potential of these versatile molecules.

Introduction: Beyond the Canonical 20

The central dogma of molecular biology outlines the translation of genetic information into proteins constructed from a canonical set of 20 amino acids. However, nature's repertoire is far more extensive, with over 500 known amino acids and a virtually limitless number accessible through synthetic chemistry.[1] Non-proteinogenic amino acids (npAAs), also referred to as non-canonical (ncAAs) or unnatural amino acids (UAAs), are those not naturally encoded in an organism's genetic code.[1][3] They can be found in nature as metabolic intermediates, components of bacterial cell walls, or toxins, or they can be synthesized in the laboratory.[4]

The strategic incorporation of npAAs into peptides and proteins allows for the precise manipulation of their structure and function, leading to enhanced therapeutic properties and novel research tools.[1][2][3][5] These modifications can introduce a wide array of functionalities, including altered side-chain chemistry, backbone constraints, and the introduction of biophysical probes. This guide will navigate the key applications of npAAs, providing a framework for their rational and effective use in a research setting.

Expanding the Chemical Landscape: Applications in Peptide and Protein Engineering

The introduction of npAAs into peptide and protein scaffolds is a powerful strategy to overcome the inherent limitations of their canonical counterparts, such as poor metabolic stability and limited conformational diversity.[5]

Enhancing Stability and Bioavailability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. The incorporation of npAAs can significantly enhance proteolytic resistance.[5][6]

-

D-Amino Acids: The substitution of L-amino acids with their D-enantiomers is a common strategy to prevent recognition and cleavage by proteases, which are stereospecific for L-isomers.[5]

-

Sterically Hindered npAAs: Residues like α-aminoisobutyric acid (Aib) introduce steric bulk that can shield adjacent peptide bonds from enzymatic attack.[5][7]

-

Backbone Modifications: N-methylation of the peptide backbone reduces the hydrogen-bonding capacity of the amide bond, which can decrease susceptibility to proteolysis and improve membrane permeability.[8][9]

Constraining Conformation for Improved Potency

Many peptides are highly flexible, which can result in a significant entropic penalty upon binding to their target. Introducing conformational constraints can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity and potency.[5]

-

Cyclization: npAAs can be used to create cyclic peptides, which are conformationally more rigid and often exhibit improved stability and cell permeability.

-

Secondary Structure Induction: Certain npAAs, such as Aib, are known to promote the formation of helical structures, while others like D-proline can be used to nucleate β-turns.[7]

Site-Specific Incorporation of npAAs into Proteins

Genetic code expansion techniques have enabled the site-specific incorporation of npAAs into proteins in both prokaryotic and eukaryotic systems.[10][11][12] This powerful methodology relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a unique codon (often the amber stop codon, UAG) and charge the tRNA with the desired npAA.[11][12] This allows for the precise installation of novel chemical functionalities into a protein of interest.[13]

Workflow for Site-Specific npAA Incorporation:

Caption: Workflow for site-specific npAA incorporation into proteins.

Revolutionizing Drug Discovery and Development

npAAs are integral to modern drug discovery, enabling the development of peptide-based therapeutics with improved "drug-like" properties.[1][2] By systematically replacing canonical amino acids with npAAs, medicinal chemists can fine-tune the stability, potency, permeability, and bioavailability of peptide drug candidates.[1][2]

| Property | Strategy with npAAs | Example npAA | Desired Outcome |

| Proteolytic Stability | Introduce D-amino acids, N-methylation, sterically hindered residues. | D-Alanine, N-methyl-glycine, Aib | Increased in vivo half-life.[5] |

| Binding Affinity | Constrain conformation, introduce novel side-chain interactions. | Cyclohexylalanine, Biphenylalanine | Enhanced potency and selectivity. |

| Cell Permeability | Increase hydrophobicity, reduce hydrogen bond donors. | N-methylated amino acids | Improved oral bioavailability.[8] |

| Bioavailability | Combination of enhanced stability and permeability. | Various | Suitable for oral or other non-invasive delivery routes. |

Illuminating Biology: npAAs as Molecular Probes

The unique chemical functionalities of npAAs make them invaluable tools for probing complex biological systems. By incorporating npAAs with specific reporter groups, researchers can track protein synthesis, visualize protein localization, and map protein-protein interactions.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a powerful technique for identifying newly synthesized proteins within a specific timeframe.[14][15] This method involves metabolically labeling cells with an npAA containing a bioorthogonal handle, such as an azide or an alkyne.[14][15] The methionine analog L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) are commonly used for this purpose.[15][16] These npAAs are incorporated into newly synthesized proteins in place of methionine.[15] Subsequent "click chemistry" reactions are used to attach a reporter molecule, such as a fluorophore or biotin, to the bioorthogonal handle, allowing for visualization or enrichment of the newly synthesized proteome.[15][17]

BONCAT Experimental Workflow:

Caption: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow.

Fluorescent Amino Acids for Cellular Imaging

Incorporating fluorescent amino acids directly into proteins offers a less disruptive alternative to bulky fluorescent protein tags like GFP.[18][19][20] These small, fluorescent npAAs can be incorporated site-specifically, allowing for precise tracking of protein localization and dynamics in living cells with minimal perturbation to the native protein structure and function.[]

Photocaged Amino Acids for Spatiotemporal Control

Photocaged npAAs contain a light-sensitive protecting group that can be removed upon exposure to a specific wavelength of light. This allows for precise spatiotemporal control over protein activity or labeling.[22] For example, light-activated BONCAT (laBONCAT) uses a photocaged npAA to enable the labeling of newly synthesized proteins in specific cellular regions or at specific times defined by the user.[22]

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with npAAs

SPPS is the standard method for chemically synthesizing peptides.[23] The incorporation of npAAs follows the same fundamental cycle as canonical amino acids but may require modifications to the protocol.[23]

General SPPS Cycle (Fmoc/tBu Strategy):

-

Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).[23][24]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.[23]

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected npAA with a coupling reagent (e.g., HBTU, HATU) and couple it to the deprotected N-terminus.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[23]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[23]

Note: The choice of coupling reagents and reaction times may need to be optimized for sterically hindered or electronically unique npAAs.

Protocol for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)